Ms-PEG10-Ms
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Overview
Description
Ms-PEG10-Ms, also known as 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol, 1,26-dimethanesulfonate, is a compound with the molecular formula C20H42O14S2 and a molecular weight of 570.66 g/mol . This compound is part of the polyethylene glycol (PEG) family, which is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ms-PEG10-Ms is synthesized through the reaction of polyethylene glycol (PEG) with methanesulfonyl chloride. The reaction typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with methanesulfonyl chloride in the presence of a base such as triethylamine. This forms the methanesulfonate ester of PEG.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reaction between polyethylene glycol and methanesulfonyl chloride.
Continuous Processing: Continuous processing techniques are employed to ensure consistent quality and yield of the product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ms-PEG10-Ms undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-50°C) and in the presence of a base.
Major Products Formed
The major products formed from the reactions of this compound include various PEG derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
Ms-PEG10-Ms has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce PEG chains into molecules, enhancing their solubility and stability.
Biology: In biological research, this compound is used to modify proteins and peptides, improving their pharmacokinetic properties and reducing immunogenicity.
Medicine: The compound is employed in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
Industry: In industrial applications, this compound is used in the formulation of cosmetics, personal care products, and as a lubricant in various manufacturing processes
Mechanism of Action
The mechanism of action of Ms-PEG10-Ms involves its ability to modify the surface properties of molecules. By attaching PEG chains to proteins, peptides, or other molecules, it increases their solubility, stability, and reduces their immunogenicity. This modification is achieved through the formation of covalent bonds between the methanesulfonate groups of this compound and the nucleophilic groups on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ms-PEG4-Ms: A shorter PEG chain with similar properties but lower molecular weight.
Ms-PEG8-Ms: An intermediate PEG chain length with properties between Ms-PEG4-Ms and Ms-PEG10-Ms.
Ms-PEG12-Ms: A longer PEG chain with higher molecular weight and enhanced solubility properties.
Uniqueness of this compound
This compound stands out due to its optimal chain length, which provides a balance between solubility, stability, and ease of handling. Its unique properties make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
109789-42-6 |
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Molecular Formula |
C20H42O14S2 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C20H42O14S2/c1-35(21,22)33-19-17-31-15-13-29-11-9-27-7-5-25-3-4-26-6-8-28-10-12-30-14-16-32-18-20-34-36(2,23)24/h3-20H2,1-2H3 |
InChI Key |
MKINVEYAQPGNRV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C |
Origin of Product |
United States |
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